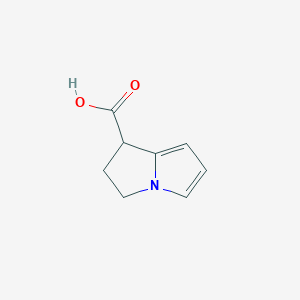2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid
CAS No.: 83820-75-1
Cat. No.: VC2451936
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83820-75-1 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5H2,(H,10,11) |
| Standard InChI Key | MAPSJTFQCGOIJY-UHFFFAOYSA-N |
| SMILES | C1CN2C=CC=C2C1C(=O)O |
| Canonical SMILES | C1CN2C=CC=C2C1C(=O)O |
Introduction
2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid is a compound belonging to the pyrrolizine class of heterocyclic compounds. It is characterized by its molecular formula and structural features, which are crucial for understanding its chemical properties and potential applications. Despite the availability of detailed information on its derivatives, such as 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, specific data on the parent compound is limited.
Synthesis and Derivatives
The synthesis of 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid typically involves methods common to heterocyclic chemistry, such as cyclization reactions. Derivatives of this compound, like methyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate, are more frequently discussed in the literature due to their potential applications in organic synthesis and medicinal chemistry.
Synthesis Methods
While specific synthesis methods for 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid are not detailed in the available literature, general approaches to synthesizing pyrrolizine derivatives involve:
-
Cyclization Reactions: These are common methods for forming the pyrrolizine ring structure.
-
Esterification and Hydrolysis: Converting the carboxylic acid group to an ester (like methyl ester) and back can be part of the synthesis pathway.
Derivatives
Derivatives such as 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid are well-documented, with specific CAS numbers and detailed chemical properties available .
Chemical Reactions
This compound can participate in typical reactions of carboxylic acids, such as esterification and amidation, which are useful in synthesizing more complex derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume